

4-Bromo-5-phenyloxazole: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-5-phenyloxazole

Cat. No.: B592006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **4-Bromo-5-phenyloxazole**. Due to the limited availability of experimental data for this specific compound, this guide combines known values with predicted properties and data from structurally related compounds to offer a comprehensive resource for research and development.

Core Compound Properties

4-Bromo-5-phenyloxazole, with the CAS Number 740806-67-1, is a halogenated heterocyclic compound featuring a phenyl group and a bromine atom attached to an oxazole ring. Its structure suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and organic synthesis.

Physical and Chemical Data

A summary of the known and predicted physical and chemical properties of **4-Bromo-5-phenyloxazole** is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

Property	Value	Source
IUPAC Name	4-Bromo-5-phenyloxazole	-
CAS Number	740806-67-1	[Vendor]
Molecular Formula	C ₉ H ₆ BrNO	[Vendor]
Molecular Weight	224.06 g/mol	[Vendor]
Melting Point	60-61 °C	[Vendor]
Boiling Point	Predicted: 332.6±22.0 °C at 760 mmHg	[Predicted]
Density	Predicted: 1.6±0.1 g/cm ³	[Predicted]
Solubility	Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.	[Inference]
Appearance	Solid	[Inference]
Storage	Inert atmosphere, 2-8°C or Room Temperature, dry	[Vendor]

Note: "Vendor" refers to data obtained from chemical supplier databases. "Predicted" values are based on computational models. "Inference" is based on the properties of structurally similar compounds.

Spectroscopic Data

While a complete set of experimentally verified spectra for **4-Bromo-5-phenyloxazole** is not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted):

- Aromatic Protons (phenyl group): Multiplets in the range of δ 7.3-7.8 ppm.
- Oxazole Proton (H2): A singlet expected around δ 7.9-8.2 ppm.

^{13}C NMR (Predicted):

- Phenyl Carbons: Peaks in the aromatic region (δ 125-135 ppm).
- Oxazole Carbons: C2, C4, and C5 are expected in the range of δ 115-160 ppm. The carbon bearing the bromine (C4) would be downfield shifted.

Infrared (IR) Spectroscopy (Predicted):

- C=N stretch (oxazole ring): $\sim 1650\text{ cm}^{-1}$
- C-O-C stretch (oxazole ring): $\sim 1050\text{-}1150\text{ cm}^{-1}$
- C-Br stretch: $\sim 500\text{-}600\text{ cm}^{-1}$
- Aromatic C-H stretch: $\sim 3000\text{-}3100\text{ cm}^{-1}$

Mass Spectrometry (Predicted):

- Molecular Ion (M^+): A characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in approximately 1:1 ratio) would be observed at m/z 223 and 225.

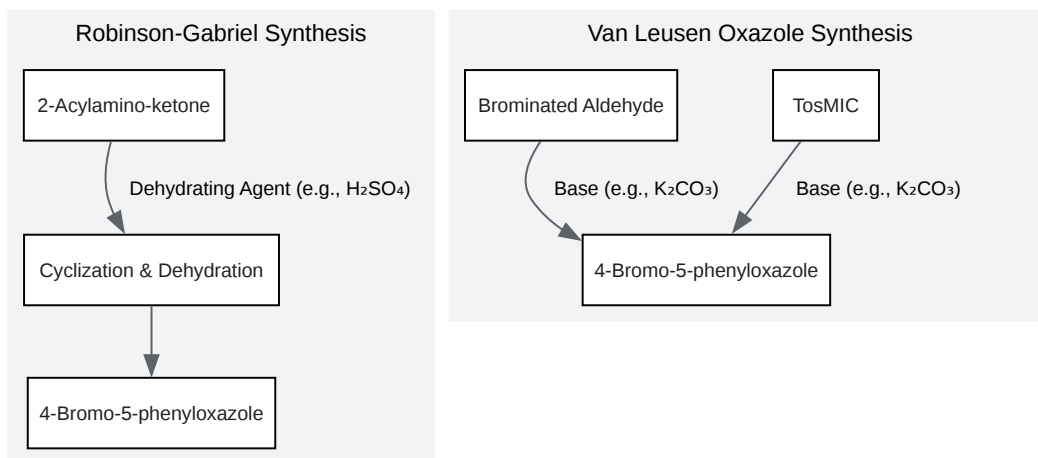
Synthesis and Reactivity

The synthesis of **4-bromo-5-phenyloxazole** can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The bromine atom can be introduced either on a precursor molecule or by direct bromination of the 5-phenyloxazole core.

Potential Synthetic Routes

Two common strategies for the synthesis of substituted oxazoles are the Robinson-Gabriel and Van Leusen reactions.^{[1][2]}

Potential Synthetic Pathways for 4-Bromo-5-phenyloxazole



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Caption: Overview of potential synthetic routes to **4-Bromo-5-phenyloxazole**.

Experimental Protocol: Van Leusen-type Synthesis of a Brominated Aryloxazole (Illustrative)

The following is an illustrative protocol for the synthesis of a bromo-substituted aryloxazole, adapted from a procedure for a related compound.[3] This protocol can serve as a starting point for the synthesis of **4-Bromo-5-phenyloxazole**.

Materials:

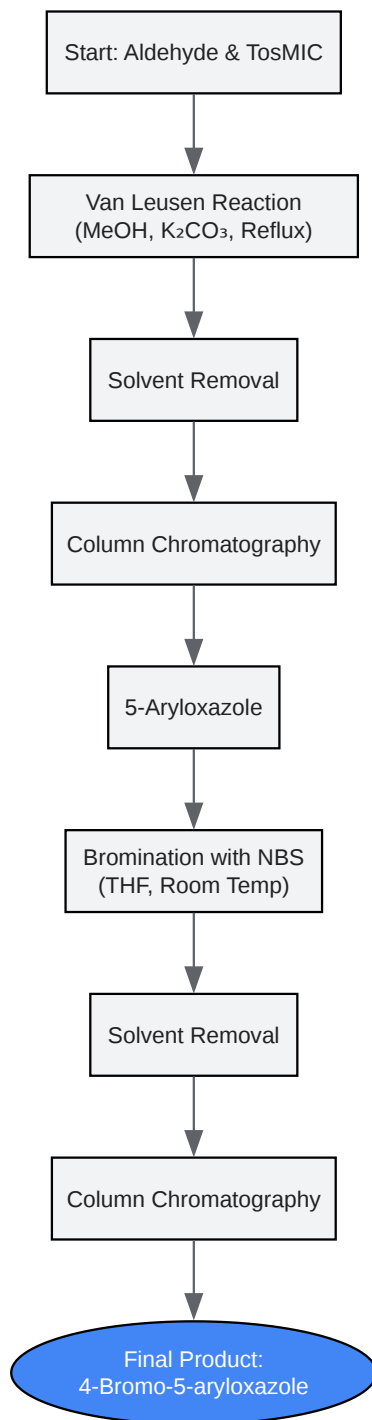
- 4-Bromobenzaldehyde (or other suitable brominated aldehyde)
- Tosylmethyl isocyanide (TosMIC)

- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Ethyl acetate
- Petroleum ether
- Tetrahydrofuran (THF)
- N-Bromosuccinimide (NBS)

Procedure:

- Oxazole Formation: To a stirred solution of the appropriate aldehyde (1.0 equiv.) in methanol, add TosMIC (1.1 equiv.) and potassium carbonate (2.0 equiv.).
- Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the 5-aryloxazole.
- Bromination (if starting with a non-brominated precursor): Dissolve the 5-aryloxazole (1.0 equiv.) in THF.
- Add N-Bromosuccinimide (NBS) (1.1-1.5 equiv.) to the solution and stir at room temperature for 4-6 hours.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 4-bromo-5-aryloxazole.[3]

Illustrative Experimental Workflow for Brominated Oxazole Synthesis



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Caption: A generalized workflow for the synthesis of a 4-bromo-5-aryloxazole.

Potential Biological Activities and Applications

While there is no specific biological data for **4-Bromo-5-phenyloxazole**, the oxazole and bromophenol moieties are present in numerous biologically active compounds. This suggests that **4-Bromo-5-phenyloxazole** could be a valuable scaffold for the development of new therapeutic agents.

Inferred Biological Activities

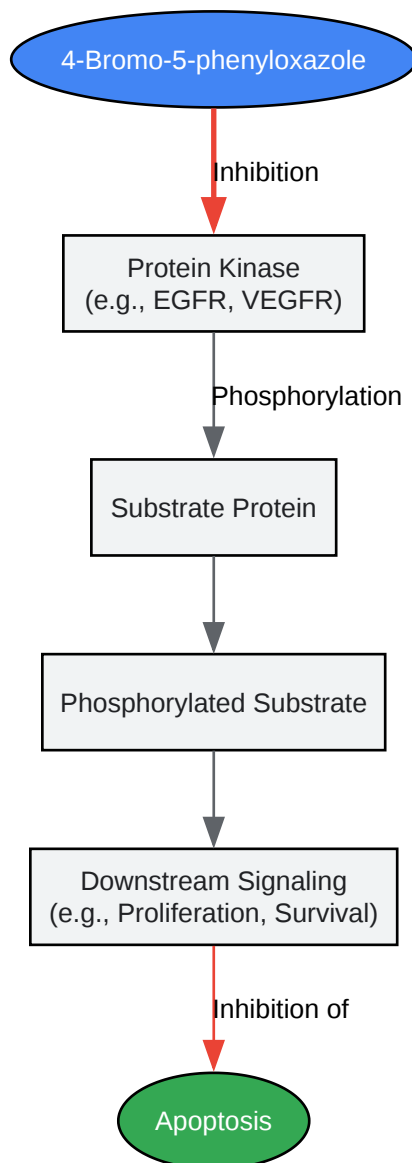
Based on literature for related compounds, potential biological activities of **4-Bromo-5-phenyloxazole** derivatives could include:

- **Anticancer Activity:** Oxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can involve the inhibition of key enzymes like protein kinases or interference with microtubule formation.[6]
- **Antimicrobial Activity:** The oxazole ring is a common feature in antimicrobial agents.[7] Bromo-substituted compounds, in general, have also demonstrated significant antibacterial and antifungal properties.[8]
- **Anti-inflammatory Activity:** Some oxazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[9]

Signaling Pathway Hypothesis

Given the prevalence of oxazole derivatives as kinase inhibitors, it is plausible that **4-Bromo-5-phenyloxazole** could interact with intracellular signaling pathways critical for cell growth and survival. A hypothetical interaction is depicted below.

Hypothetical Signaling Pathway Inhibition

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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Future Directions

The information presented in this guide highlights **4-Bromo-5-phenyloxazole** as a compound of interest for further investigation. Key areas for future research include:

- **Definitive Synthesis and Characterization:** Development and publication of a detailed, optimized synthesis protocol and complete spectroscopic characterization.
- **Biological Screening:** A comprehensive evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against a panel of relevant cell lines and microorganisms.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of analogues to understand the contribution of the bromo and phenyl substituents to its biological activity.

This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of **4-Bromo-5-phenyloxazole**.

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